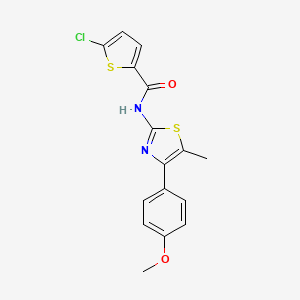

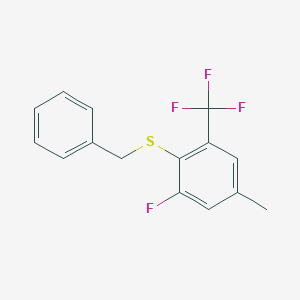

2-Benzylsulfanyl-1-fluoro-5-methyl-3-(trifluoromethyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-Benzylsulfanyl-1-fluoro-5-methyl-3-(trifluoromethyl)benzene is a multifunctional aromatic molecule that contains several substituents, including a benzylsulfanyl group, a fluorine atom, a methyl group, and a trifluoromethyl group attached to a benzene ring. This structure suggests potential reactivity due to the presence of electron-withdrawing and electron-donating groups, which could influence its chemical behavior in various reactions.

Synthesis Analysis

While the specific synthesis of 2-Benzylsulfanyl-1-fluoro-5-methyl-3-(trifluoromethyl)benzene is not detailed in the provided papers, related synthetic methods can be inferred. For instance, the synthesis of 3-(methylsulfonyl)benzo[b]thiophenes involves a radical relay strategy using methyl(2-alkynylphenyl)sulfanes and sodium metabisulfite under photocatalytic conditions, which could be adapted for the synthesis of benzylsulfanyl-substituted compounds . Additionally, the formation of glycosyl triflates from thioglycosides using 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride indicates the potential for sulfanyl groups to participate in reactions with sulfonating agents .

Molecular Structure Analysis

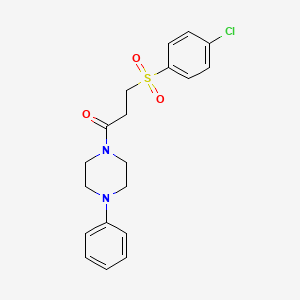

The molecular structure of the compound would likely exhibit a planar aromatic core with the substituents affecting the overall geometry. The presence of a benzylsulfanyl group could introduce steric hindrance, while the fluorine and trifluoromethyl groups would contribute to the molecule's electronegativity. The crystal structures of similar compounds, such as 1-(4-chlorophenylsulfanyl)-2-nitro-4-(trifluoromethyl)benzene, show dihedral angles between benzene rings and the influence of substituents on packing in the solid state .

Chemical Reactions Analysis

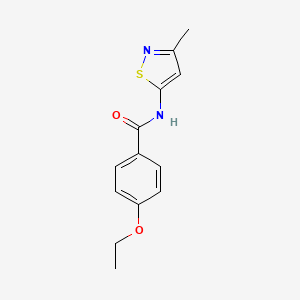

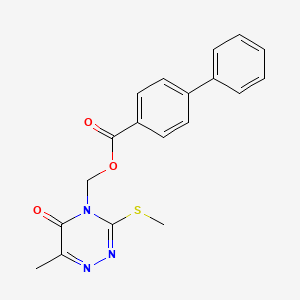

The reactivity of 2-Benzylsulfanyl-1-fluoro-5-methyl-3-(trifluoromethyl)benzene would be influenced by its functional groups. For example, the benzylsulfanyl group could undergo further transformations, such as oxidation or coupling reactions. The fluorine atom could be a site for nucleophilic aromatic substitution, given its activation by the adjacent trifluoromethyl group. The synthesis of related compounds, such as 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide, involves a Fries rearrangement, which could be relevant for the transformation of the fluoro-substituted benzene ring .

Physical and Chemical Properties Analysis

The physical properties of 2-Benzylsulfanyl-1-fluoro-5-methyl-3-(trifluoromethyl)benzene, such as melting point, boiling point, and solubility, would be influenced by the nature of its substituents. The electron-withdrawing trifluoromethyl group would likely increase the compound's acidity, while the electron-donating methyl group could affect its basicity. The presence of a fluorine atom could enhance the compound's polarity, affecting its solubility in various solvents. Stereoselective synthesis of related compounds, such as 2,2-disubstituted 1-fluoro-alkenes, demonstrates the importance of substituents in determining the physical and chemical properties of fluorinated aromatic compounds .

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

A significant application of similar fluorinated benzene derivatives involves the synthesis of heterocyclic compounds through nucleophilic aromatic substitution. The presence of fluorine atoms and sulfanyl groups in these compounds facilitates the introduction of various nucleophiles, leading to the formation of novel heterocyclic structures with potential utility in pharmaceuticals and materials science. For instance, the nucleophilic 5-endo-trig cyclization of 1,1-difluoro-1-alkenes has been shown to yield ring-fluorinated hetero- and carbocycles, highlighting the critical role of vinylic fluorines in these processes (Ichikawa et al., 2002).

Development of Novel Fluorophores

Fluorinated benzene derivatives are also pivotal in the development of novel fluorophores. The unique electronic properties conferred by the fluorine atoms and the specific substituent groups like benzylsulfanyl allow for the creation of compounds with high fluorescence emission, photostability, and specific solvent- and pH-independent properties. This has led to the synthesis of green fluorophores based on a single benzene ring, offering new possibilities for imaging applications and displays due to their enhanced spectroscopic signal (Beppu et al., 2015).

New Synthetic Methodologies

Research has also focused on developing new synthetic methodologies utilizing fluorinated benzene derivatives. These studies aim to enhance the efficiency and selectivity of chemical reactions, such as the direct electrophilic (benzenesulfonyl)difluoromethylthiolation, which provides access to fluoroalkylthiolated compounds. Such methodologies facilitate the synthesis of molecules with valuable substituents, showcasing the versatility of fluorinated benzene derivatives in organic synthesis (Ismalaj et al., 2016).

Propriétés

IUPAC Name |

2-benzylsulfanyl-1-fluoro-5-methyl-3-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F4S/c1-10-7-12(15(17,18)19)14(13(16)8-10)20-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEQRSMXRPLMHCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)SCC2=CC=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}benzonitrile](/img/structure/B2525698.png)

![N-([2,3'-bifuran]-5-ylmethyl)-2-chloro-6-fluorobenzamide](/img/structure/B2525700.png)

![3,7,9-trimethyl-1-(2-oxopropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2525708.png)